Picrocrocin

Sensory Science Flavor Chemistry Food Quality

Picrocrocin (CAS 138-55-6) is a monoterpene glycoside formed from glucose and safranal, serving as the primary bitter-tasting compound in saffron (Crocus sativus L.). It is an apocarotenoid derived from the oxidative cleavage of zeaxanthin and functions as the direct biosynthetic precursor to safranal, the volatile compound responsible for saffron's characteristic aroma.

Molecular Formula C16H26O7
Molecular Weight 330.37 g/mol
CAS No. 138-55-6
Cat. No. B1677794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicrocrocin
CAS138-55-6
Synonyms4-(beta-D-glucopyranosyloxy)-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde
picrocrocin
Molecular FormulaC16H26O7
Molecular Weight330.37 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)OC2C(C(C(C(O2)CO)O)O)O)(C)C)C=O
InChIInChI=1S/C16H26O7/c1-8-4-9(5-16(2,3)10(8)6-17)22-15-14(21)13(20)12(19)11(7-18)23-15/h6,9,11-15,18-21H,4-5,7H2,1-3H3/t9-,11-,12-,13+,14-,15-/m1/s1
InChIKeyWMHJCSAICLADIN-WYWSWGBSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Picrocrocin (CAS 138-55-6) Procurement Guide: Core Identity & Role as the Defining Bitter Principle of Saffron


Picrocrocin (CAS 138-55-6) is a monoterpene glycoside formed from glucose and safranal, serving as the primary bitter-tasting compound in saffron (Crocus sativus L.) [1]. It is an apocarotenoid derived from the oxidative cleavage of zeaxanthin and functions as the direct biosynthetic precursor to safranal, the volatile compound responsible for saffron's characteristic aroma [2]. Unlike the crocin family, which imparts color, picrocrocin is colorless and uniquely defines the bitter flavor profile that constitutes one of the three pillars of saffron quality grading alongside crocin (color) and safranal (aroma) [3]. Its detection in a sample serves as a definitive marker of genuine saffron, as it has not been reported in other natural sources [1].

Picrocrocin Substitution Risk: Why Crocins and Safranal Cannot Replicate Its Functional Identity


Substitution of picrocrocin with other saffron apocarotenoids such as crocins or safranal is not scientifically viable because each compound governs a distinct sensory and functional domain. Crocins are colored carotenoid esters responsible for saffron's hue, while safranal is a volatile aldehyde that defines its aroma [1]. Picrocrocin alone delivers the bitter taste that completes the tripartite saffron quality profile [1]. Furthermore, critical differences in biological safety profiles exist: safranal and crocetin inhibit hERG potassium currents (IC50 values of 37.86 μM and 36.35 μM respectively), posing a potential cardiac arrhythmia risk, whereas picrocrocin and crocin show no significant effect on hERG channels [2]. The compounds also exhibit profoundly different cellular transport characteristics. Picrocrocin displays high bioaccessibility (75%) yet extremely low bioavailability (0.2%), in contrast to crocetin, which is transported at a 10-fold higher rate (0.5%) [3]. These divergent properties mean that an end-user selecting picrocrocin for bitter flavor modulation, safety screening, or bioavailability studies cannot replace it with any single analog without fundamentally altering the experimental or product outcome.

Picrocrocin Quantitative Differentiation: Head-to-Head Evidence Against Safranal, Crocetin, and Crocin


Sensory Bitter Taste Detection and Recognition Thresholds of Pure Picrocrocin in Water

The detection and recognition thresholds of pure picrocrocin, the compound defining saffron bitterness, were quantified using a trained panel and the Ascending Forced Choice of Limits methodology. The detection threshold was 5.34 mg/L and the recognition threshold was 7.26 mg/L in water at ambient temperature [1]. No equivalent threshold data exist for safranal or crocin, as these compounds elicit aroma and color responses rather than bitter taste [2]. This provides a quantitative sensory benchmark for picrocrocin that is absent for any other saffron apocarotenoid.

Sensory Science Flavor Chemistry Food Quality

Cardiac Safety Profile: Absence of hERG K+ Channel Inhibition by Picrocrocin Compared to Safranal and Crocetin

In a head-to-head electrophysiology study using the perforated patch recording technique, picrocrocin showed no significant inhibition of hERG K+ currents (IKr). By contrast, the structurally related saffron compounds safranal and crocetin exhibited concentration-dependent hERG channel blockade, with IC50 values of 37.86 μM and 36.35 μM, respectively, and maximum inhibitory effects of 33.74 ± 4.81% and 37.74 ± 4.14% [1]. Crocin was likewise without significant effect [1]. hERG inhibition is a primary predictor of drug-induced QT prolongation and fatal cardiac arrhythmias, placing safranal and crocetin in a higher-risk category relative to picrocrocin.

Cardiotoxicity hERG Safety Pharmacology

Thermal Stability Kinetics of Picrocrocin in Aqueous Saffron Extracts: Half-Life Ranging from >3400 h at 5 °C to 9 h at 100 °C

The degradation kinetics of picrocrocin in aqueous saffron extracts were determined across a temperature range of 5 to 100 °C, fitting a second-order kinetic model. Half-life values ranged from >3400 hours (exceeding 141 days) at 5 °C in saffron extracts to only 9 hours for purified picrocrocin at 100 °C [1]. Filtration of extracts contributed to enhanced stability [1]. In comparison, the crocetin ester family degrades under a first-order kinetics model and includes sub-types showing markedly different stability, with (β-D-glucosyl)-(β-D-gentiobiosyl) esters being more stable than di-(β-D-gentiobiosyl) esters [2]. The kinetic model and half-life of picrocrocin are therefore distinct from those of the crocin family, making it a specific indicator of thermal history in saffron processing.

Stability Kinetics Formulation Science

Cellular Transport and Bioavailability: Picrocrocin Exhibits 10-Fold Lower Bioavailability than Crocetin but High Bioaccessibility

The cellular transport of pure picrocrocin was compared directly with that of trans-crocetin (di-β-D-gentiobiosyl) ester and crocetin using a Caco-2 cell monolayer model coupled with in vitro digestion. Picrocrocin exhibited high bioaccessibility (75%), comparable to crocetin sugar esters (60%). However, its transport across the intestinal barrier was minimal at 0.2%, in contrast to 0.5% for crocetin sugar esters and approximately 2% for the aglycone crocetin, representing a 10-fold lower bioavailability than crocetin [1]. This poor intestinal permeability is consistent with its glycosidic structure and distinguishes picrocrocin sharply from its non-glycosylated counterpart safranal, which is expected to be more readily absorbed due to its higher lipophilicity.

Bioavailability Caco-2 ADME

DNA Binding Mechanism and Conformational Selectivity: Picrocrocin vs. Safranal

The interactions of picrocrocin and its deglycosylated derivative safranal with calf thymus DNA (ctDNA) and synthetic oligonucleotides were investigated using circular dichroism (CD) and fluorescence spectroscopy. Picrocrocin interacts with DNA and oligonucleotides at lower concentrations than safranal, inducing a B- to C-DNA conformational transition. At higher concentrations it causes further DNA unstacking [1]. Safranal, bearing a free aldehyde group, induces a distinct structural transition specifically with GC-rich sequences (B- to H-DNA, characteristic of triple-helix DNA), a behavior not observed with picrocrocin [1]. This indicates that the glucose moiety of picrocrocin alters both the affinity and the conformational outcome of DNA binding relative to safranal.

DNA Binding Biophysical Chemistry Gene Regulation

Relative Antitumor Activity: Picrocrocin vs. Crocetin Esters in Multidrug Resistance Reversal and Tumor Antigen Inhibition

In a study assessing the membrane-associated antitumor effects of saffron derivatives, picrocrocin, triglucosyl crocetin, and diglucosyl crocetin were all found to be ineffective at reversing multidrug resistance (MDR) in lymphoma cells, in contrast to crocin, which demonstrated this activity [1]. However, a further distinction was observed: crocin and diglucosylcrocetin inhibited early tumor antigen expression in adenovirus-infected cells, whereas triglucosylcrocetin was less effective, and picrocrocin's effect was not determined in that specific assay [1]. This demonstrates that within the saffron apocarotenoid family, MDR reversal is not a class effect, and picrocrocin stands apart as non-contributing, which is an important negative finding for procurement decisions in MDR research.

Multidrug Resistance Chemosensitization Cancer Pharmacology

Picrocrocin Application Scenarios: Where Quantitative Evidence Drives Procurement Decisions


Development of Saffron-Based Products with Calibrated Bitterness Intensity

The establishment of a precise detection threshold of 5.34 mg/L and a recognition threshold of 7.26 mg/L in water [1] enables food scientists and flavor houses to formulate saffron preparations in which bitterness is dosed to deliver a consistent sensory experience. For example, aqueous beverages, alcoholic infusions with 40% ethanol that enhance bitterness perception, or hot preparations (61 ± 4 °C) that lower thresholds can all be calibrated using these values. Procurement of a picrocrocin analytical standard allows direct quantification of bitterness equivalency in reformulation or quality control, something no other crocin standard can provide.

hERG Cardiac Safety Screening Panels for Saffron-Derived Bioactive Libraries

Pharmaceutical companies building libraries of natural product-derived compounds for high-throughput screening can rationally prioritize picrocrocin over safranal and crocetin when designing screening cascades intended to minimize early-stage cardiotoxicity attrition. The direct comparative data show that safranal and crocetin carry a measurable hERG inhibition risk (IC50 values of 37.86 μM and 36.35 μM, respectively) while picrocrocin does not [2]. Inclusion of picrocrocin as a negative control or as a safer structural scaffold for medicinal chemistry optimization is supported by this evidence.

Stability-Indicating Method Development and Shelf-Life Studies for Saffron-Derived Formulations

The unique second-order degradation kinetics and the half-life range of >3400 h at 5 °C dropping to 9 h at 100 °C [3] provide a quantitative framework for analytical chemists developing forced degradation studies, shelf-life specifications, and stability-indicating HPLC methods. Picrocrocin can serve as a marker for thermal abuse in saffron extracts because its decay kinetics differ fundamentally from the first-order degradation observed for crocetin esters, making it a more sensitive indicator of high-temperature exposure than the colorants alone.

Low-Bioavailability Functional Ingredient for Topical or Pre-Absorptive Bitter Taste Receptor Activation

The combination of high bioaccessibility (75%) with extremely low Caco-2 transport (0.2%) [4] supports the use of picrocrocin as a non-systemically absorbed bitter principle for gastrointestinal-targeted applications, such as oral bitter taste receptor (TAS2R) modulation for metabolic or digestive health, or as a topical flavoring agent where systemic exposure is to be avoided. This profile is distinctly superior to safranal (volatile, systemically absorbed) and crocetin (higher transport) for any application where local activity without systemic distribution is desired.

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